molecular formula C12H17ClN2O3S B15258238 2-chloro-N-{5-[(dimethylamino)sulfonyl]-2,3-dimethylphenyl}acetamide

2-chloro-N-{5-[(dimethylamino)sulfonyl]-2,3-dimethylphenyl}acetamide

Cat. No.: B15258238
M. Wt: 304.79 g/mol
InChI Key: VHCQZUHMZJPKKU-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(dimethylsulfamoyl)-2,3-dimethylphenyl]acetamide is a chemical compound with the molecular formula C11H15ClN2O3S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(dimethylsulfamoyl)-2,3-dimethylphenyl]acetamide typically involves the reaction of 2,3-dimethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with dimethylsulfamoyl chloride to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reactions and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(dimethylsulfamoyl)-2,3-dimethylphenyl]acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution Reactions: Products include various substituted acetamides.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

2-chloro-N-[5-(dimethylsulfamoyl)-2,3-dimethylphenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(dimethylsulfamoyl)-2,3-dimethylphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, metabolic processes, or cellular responses to external stimuli.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide
  • 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide

Uniqueness

2-chloro-N-[5-(dimethylsulfamoyl)-2,3-dimethylphenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H17ClN2O3S

Molecular Weight

304.79 g/mol

IUPAC Name

2-chloro-N-[5-(dimethylsulfamoyl)-2,3-dimethylphenyl]acetamide

InChI

InChI=1S/C12H17ClN2O3S/c1-8-5-10(19(17,18)15(3)4)6-11(9(8)2)14-12(16)7-13/h5-6H,7H2,1-4H3,(H,14,16)

InChI Key

VHCQZUHMZJPKKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)NC(=O)CCl)S(=O)(=O)N(C)C

Origin of Product

United States

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